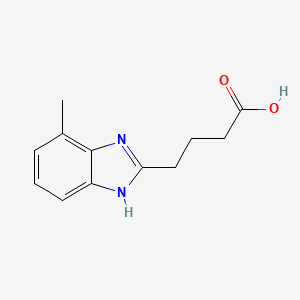
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid
Vue d'ensemble
Description
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid is a biochemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar benzimidazole compounds has been described in the literature . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis
The molecular structure of 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid can be represented by the SMILES notation: CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O .Applications De Recherche Scientifique
Choleretic Activity
The compound has been evaluated for its choleretic activity. Research by Grella, Paglietti, Sparatore, Manca, and Satta (1987) synthesized various derivatives of the compound to study the effects on the choleretic activity. Their findings indicated a general choleretic activity among the acids tested, with some showing superior activity compared to the model compound and even dehydrocholic acid (Grella et al., 1987).
Angiotensin II Receptor Antagonism
A study by Kubo, Kohara, Imamiya, and others (1993) involved the synthesis of benzimidazolecarboxylic acids to clarify the structure-activity relationships of various analogues of a potent angiotensin II (AII) receptor antagonist. They found that most of the benzimidazoles showed high affinity for the AII receptor and potentiated inhibitory effects on AII-induced pressor response (Kubo et al., 1993).
Antibacterial and Antifungal Activity
Vasić, Penjisevic, Novaković, and others (2014) synthesized a series of benzimidazole derivatives, including 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid, and evaluated their antibacterial and antifungal activities. The results showed higher antifungal activity in some compounds compared to commercial drugs (Vasić et al., 2014).
Spectroscopic Properties and Crystal Structure
Hranjec, Pavlović, Marinović, and Karminski-Zamola (2008) conducted a study on the synthesis, spectroscopic properties, and crystal structure determination of benzimidazole derivatives. This research provides valuable insights into the physical characteristics of the compound (Hranjec et al., 2008).
Prodrug Development
Further research by Kubo, Kohara, Yoshimura, and others (1993) explored the development of prodrugs of benzimidazole-7-carboxylic acids to enhance oral bioavailability. This study is significant in the context of pharmaceutical applications (Kubo et al., 1993).
Synthesis and Biological Evaluation
Poddar, Saqueeb, and Rahman (2016) conducted a study on the synthesis and biological evaluation of benzimidazole derivatives, including antioxidant and cytotoxic activities. This study contributes to understanding the potential therapeutic applications of the compound (Poddar et al., 2016).
Safety and Hazards
Orientations Futures
Benzimidazole derivatives, such as 4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid, have vast therapeutic potential in cancer research . Therefore, medicinal chemists are attracted to explore it more and develop novel, highly effective, and target-specific benzimidazole-based potential anticancer drugs .
Propriétés
IUPAC Name |
4-(4-methyl-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-4-2-5-9-12(8)14-10(13-9)6-3-7-11(15)16/h2,4-5H,3,6-7H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVTROJTJLEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1H-benzimidazol-2-YL)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




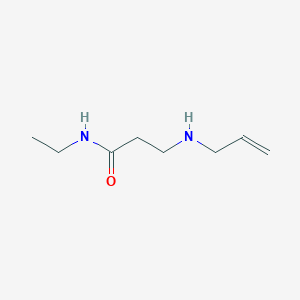
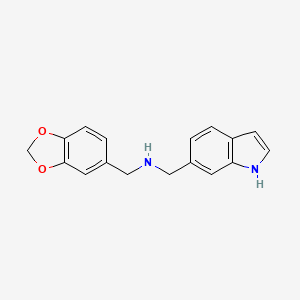
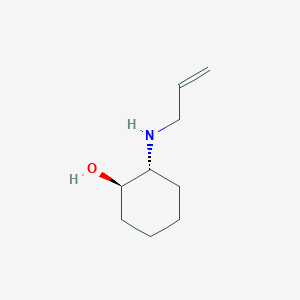


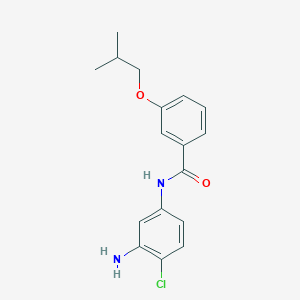
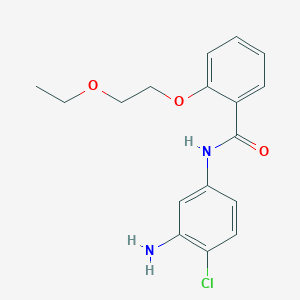

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)
![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)
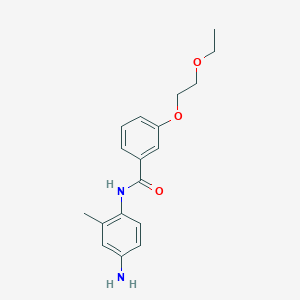
![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)